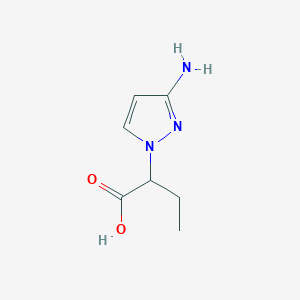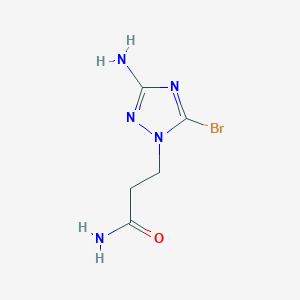
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another pathway involves the preparation of N-arylsuccinimides and their reaction with aminoguanidine hydrochloride under microwave irradiation .
Analyse Chemischer Reaktionen
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of kinases by binding to the active site and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound lacks the bromo group, which affects its reactivity and biological activity.
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanamide:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C5H8BrN5O |
|---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8BrN5O/c6-4-9-5(8)10-11(4)2-1-3(7)12/h1-2H2,(H2,7,12)(H2,8,10) |
InChI-Schlüssel |
HJTKTJFDLORDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=NC(=N1)N)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


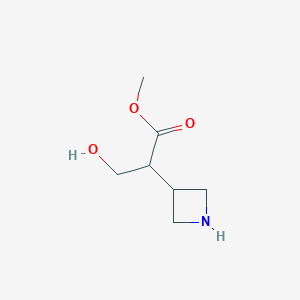
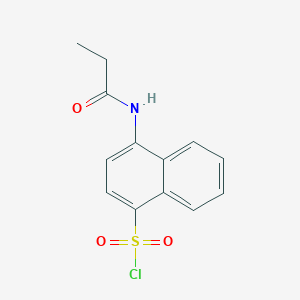
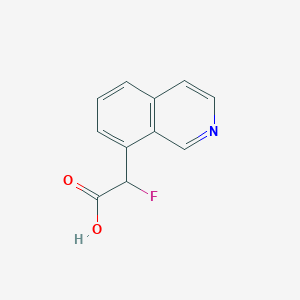
![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
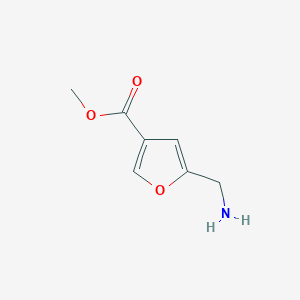
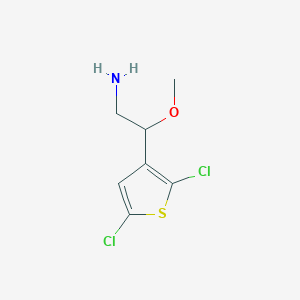
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
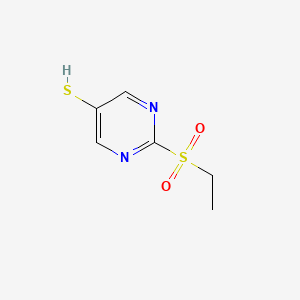
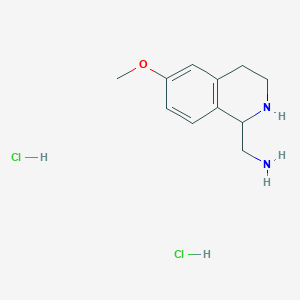
![Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B13301200.png)
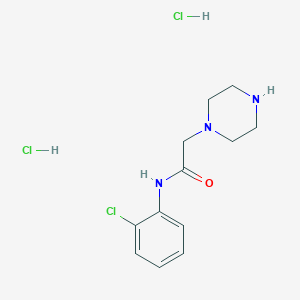
![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)
